molecular formula C10H8N4S2 B3041903 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine CAS No. 406200-90-6

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine

Cat. No. B3041903
CAS RN: 406200-90-6
M. Wt: 248.3 g/mol
InChI Key: CQVXHINAFBAJIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine consists of one pyrimidine ring and two thiophene rings. The molecular formula is C10H8N4S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine include a molecular weight of 248.33 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Activity

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine derivatives have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). These compounds exhibit cytotoxicity and inhibit cancer cell growth, making them interesting candidates for further study .

Anti-Inflammatory Properties

Pyrimidines, including our compound of interest, possess anti-inflammatory effects. They modulate key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Numerous pyrimidines demonstrate potent anti-inflammatory activity, which could be harnessed for therapeutic purposes .

Synthesis Methods

Various synthetic routes exist for preparing 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine. For instance, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yields these compounds in a single step .

Structure-Activity Relationships (SARs)

Detailed SAR analysis is crucial for optimizing the biological activity of pyrimidine derivatives. Researchers have explored the relationships between chemical structure and anti-inflammatory efficacy. Insights from SAR studies guide the design of novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity .

Apoptosis Induction

Mechanistic investigations of certain pyrimidine derivatives, including 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine, reveal their ability to induce cell cycle arrest and apoptosis in cancer cells. These compounds modulate proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 activity .

Other Potential Applications

While the above fields are well-studied, there may be additional unique applications for this compound. Further research could explore its interactions with specific enzymes, receptors, or other cellular targets.

properties

IUPAC Name

(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-14-9-8-6(7-2-1-3-15-7)4-16-10(8)13-5-12-9/h1-5H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXHINAFBAJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=NC=NC(=C23)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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